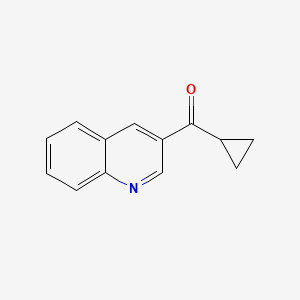

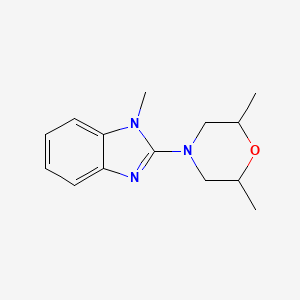

![molecular formula C7H3BrF3N3 B2408984 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1379358-08-3](/img/structure/B2408984.png)

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis in cancer cells .

Pharmacokinetics

It’s worth noting that the compound’s interaction with its target (cdk2) and its resulting effects suggest that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with are not yet identified.

Cellular Effects

It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors

Temporal Effects in Laboratory Settings

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties

Dosage Effects in Animal Models

It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors

Transport and Distribution

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications

Subcellular Localization

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method is highly efficient and involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under microwave irradiation.

Oxidation and Reduction:

Major Products

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.

Material Science: Due to its photophysical properties, the compound is being explored for use in the development of fluorescent probes and organic light-emitting devices.

Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with different substitution patterns and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential as a versatile scaffold in drug discovery and material science .

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZTYKZGAULUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2408906.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)